N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide
Description
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyethyl group and a propanamide moiety with a methylsulfanyl group
Properties
IUPAC Name |
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9(8-17-2)12(16)14-11-7-10(4-6-15)3-5-13-11/h3,5,7,9,15H,4,6,8H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUGAGQZRTXZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1=NC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 4-(2-hydroxyethyl)pyridine. This can be achieved through the reaction of 2-chloropyridine with ethylene glycol under basic conditions.
Introduction of the Propanamide Group: The next step involves the acylation of the pyridine intermediate with 2-methyl-3-methylsulfanylpropanoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-[4-(2-oxoethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide.
Reduction: Formation of N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methylpropanamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
N-[4-(2-hydroxyethyl)pyridin-2-yl]-3-methylsulfanylpropanamide: Differs in the position of the methyl group, potentially altering its chemical properties.
Uniqueness
N-[4-(2-hydroxyethyl)pyridin-2-yl]-2-methyl-3-methylsulfanylpropanamide is unique due to the presence of both the hydroxyethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
